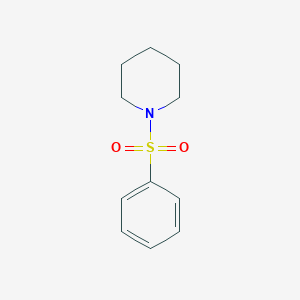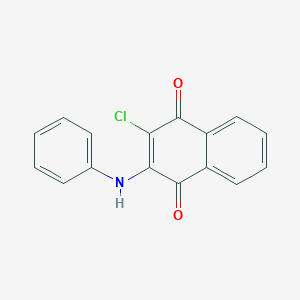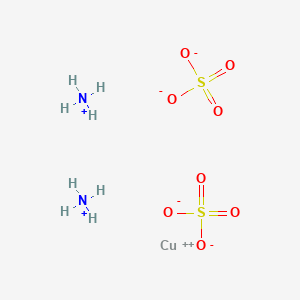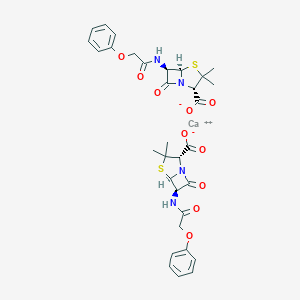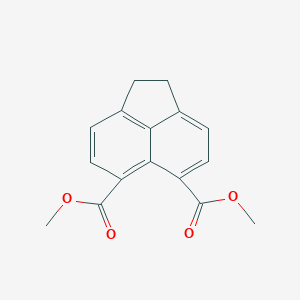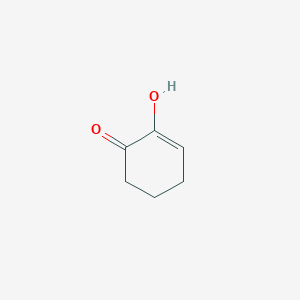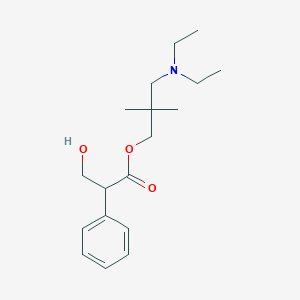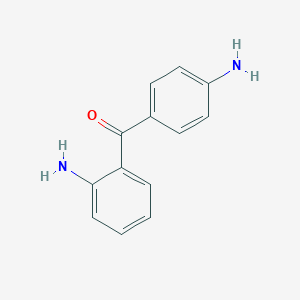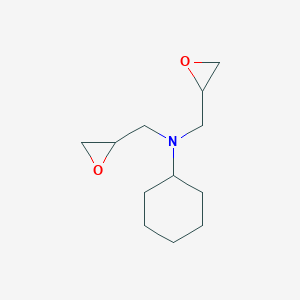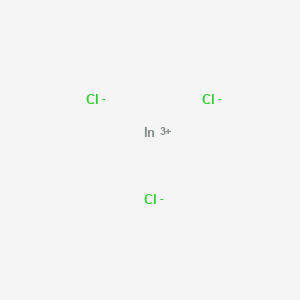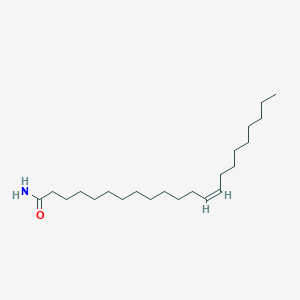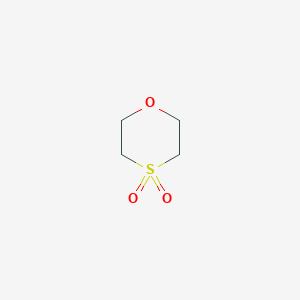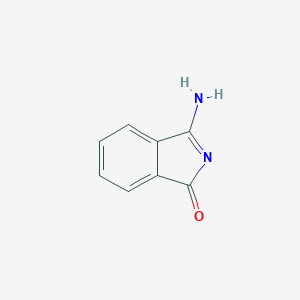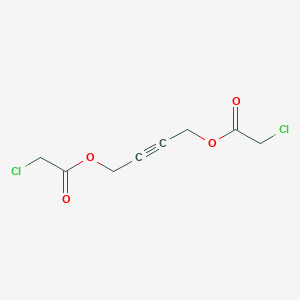
But-2-ynylene bis(chloroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-ynylene bis(chloroacetate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a bifunctional reagent that can be used for the synthesis of a wide range of organic compounds. In
Mecanismo De Acción
The mechanism of action of But-2-ynylene bis(chloroacetate) involves the formation of a covalent bond between the reagent and the target molecule. The reaction proceeds via an acylation reaction, where the carbonyl group of the chloroacetyl chloride reacts with the hydroxyl group of the 2-butyn-1-ol to form an ester. The resulting ester can then react with the target molecule to form a covalent bond.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of But-2-ynylene bis(chloroacetate) depend on the target molecule and the application. For example, when used as a crosslinking agent for the preparation of hydrogels, But-2-ynylene bis(chloroacetate) can improve the mechanical properties and stability of the hydrogel. When used for the modification of proteins and nucleic acids, But-2-ynylene bis(chloroacetate) can alter the biological activity and stability of the modified molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using But-2-ynylene bis(chloroacetate) in lab experiments include its high reactivity, versatility, and ease of use. It can be used for the synthesis of various organic compounds and the modification of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of But-2-ynylene bis(chloroacetate) in scientific research. One potential direction is the development of new applications for the reagent in drug discovery and development. Another direction is the optimization of the reaction conditions for the synthesis of specific organic compounds. Additionally, the use of But-2-ynylene bis(chloroacetate) in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery is an area of active research.
Métodos De Síntesis
But-2-ynylene bis(chloroacetate) can be synthesized by reacting 2-butyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of the reactants.
Aplicaciones Científicas De Investigación
But-2-ynylene bis(chloroacetate) has been widely used in scientific research for the synthesis of various organic compounds such as heterocycles, peptides, and natural products. It has also been used as a reagent for the modification of proteins and nucleic acids, which has potential applications in drug discovery and development. Additionally, But-2-ynylene bis(chloroacetate) has been used as a crosslinking agent for the preparation of hydrogels, which have potential applications in tissue engineering and drug delivery.
Propiedades
Número CAS |
14569-76-7 |
|---|---|
Nombre del producto |
But-2-ynylene bis(chloroacetate) |
Fórmula molecular |
C8H8Cl2O4 |
Peso molecular |
239.05 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)oxybut-2-ynyl 2-chloroacetate |
InChI |
InChI=1S/C8H8Cl2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h3-6H2 |
Clave InChI |
GJBMLYJEBNBVPR-UHFFFAOYSA-N |
SMILES |
C(C#CCOC(=O)CCl)OC(=O)CCl |
SMILES canónico |
C(C#CCOC(=O)CCl)OC(=O)CCl |
Otros números CAS |
14569-76-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



